Patent

US07247322B2

Procedure details

Phytochemistry: The seeds contain tannic acid, mucilage (36%), fatty acid (2.56%), emodin and a toxalbumin. Chrysarobin (methyl-di hydroxy anthranol. M. P. 203-4° C.) has been isolated from the benzene extract of the seeds. The fatty oil contains: saturated fatty acids 19.7; linoleic acid, 31.4; oleic acid 30.7, linolenic acid, 6.3;volatile constituents, 0.7; un sapon matter 7.4%. Pharmacology: All parts of the plant have similar medicinal properties and are considered purgative, tonic, febrifugal, expectorant and diuretic. The plant is used as a vermifuge and to treat sore eyes, haematuria, rheumatism, dropsy, typhoid, asthma, blood disorders and is reportedly effective against leprosy. A decoction of the plant is used for the treatment of hysteria, dysentery and other stomach troubles. The roots are considered bitter, tonic, purgative, anthelmintic and diuretic. In ayurveda a paste made from the roots is considered specific ringworm and other skin ailments. The leaves are also used externally to relieve inflammatory swellings, rheumatism, wounds and sprains. The root bark is used as a quinine substitute to cure fever, and its decoction is used as a stimulant and as a specific medicine for gonorrhoea and hepatic troubles.

[Compound]

Name

fatty acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C1C(O)=C(O)C(O)=CC=1C(OC1C=C(C(OC[C@H]2O[C@@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H]2OC(C2C=C(O)C(O)=C(OC(C3C=C(O)C(O)=C(O)C=3)=O)C=2)=O)=O)C=C(O)C=1O)=O.[CH3:123][C:124]1[CH:129]=[C:128]([OH:130])[C:127]2[C:131]([C:133]3[C:138]([OH:139])=[CH:137][C:136](O)=[CH:135][C:134]=3[C:141](=O)[C:126]=2[CH:125]=1)=[O:132]>C1C=CC=CC=1>[CH3:123][C:124]1[CH:125]=[C:126]2[CH:141]=[C:134]3[C:133](=[C:131]([OH:132])[C:127]2=[C:128]([OH:130])[CH:129]=1)[C:138]([OH:139])=[CH:137][CH:136]=[CH:135]3

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=C(C(=C1O)O)O)C(=O)OC=2C=C(C=C(C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C=4C=C(C(=C(C4)OC(=O)C=5C=C(C(=C(C5)O)O)O)O)O)OC(=O)C=6C=C(C(=C(C6)OC(=O)C=7C=C(C(=C(C7)O)O)O)O)O)OC(=O)C=8C=C(C(=C(C8)OC(=O)C=9C=C(C(=C(C9)O)O)O)O)O)OC(=O)C=1C=C(C(=C(C1)OC(=O)C=1C=C(C(=C(C1)O)O)O)O)O

|

Step Three

[Compound]

|

Name

|

fatty acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

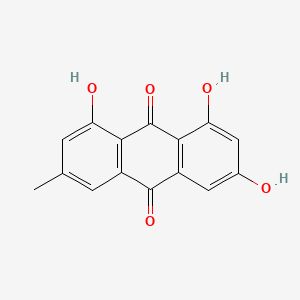

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3O)O)C2=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(=C2C(=C1)C=C3C=CC=C(C3=C2O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |